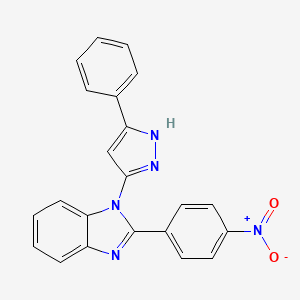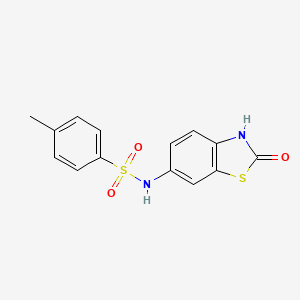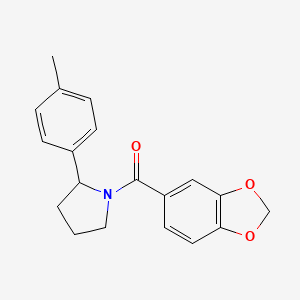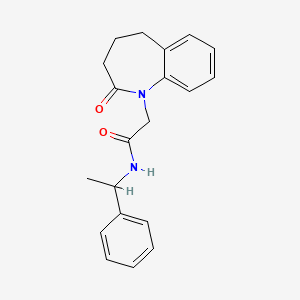
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole, commonly known as NPPB, is a chemical compound that has been extensively studied for its various scientific applications. NPPB belongs to the benzimidazole family and is a potent inhibitor of chloride channels.
科学研究应用
NPPB has been extensively studied for its various scientific applications. It is a potent inhibitor of chloride channels and has been used to investigate the role of chloride channels in various physiological processes. NPPB has been used to study the role of chloride channels in cardiac function, insulin secretion, and neuronal excitability. It has also been used to investigate the role of chloride channels in cancer cell migration and invasion.
作用机制
NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which results in the inhibition of chloride ion transport across the cell membrane. The inhibition of chloride ion transport can lead to changes in cell volume, membrane potential, and ion concentration gradients, which can have various physiological effects.
Biochemical and Physiological Effects
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion by pancreatic beta cells, which can be useful in the treatment of type 2 diabetes. NPPB has also been shown to inhibit cancer cell migration and invasion, which can be useful in the treatment of cancer. Additionally, NPPB has been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
NPPB has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of chloride channels, which makes it useful for investigating the role of chloride channels in various physiological processes. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of NPPB. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as type 2 diabetes and cancer. Another direction is to investigate its potential use as a research tool for investigating the role of chloride channels in various physiological processes. Additionally, future studies could investigate the potential off-target effects of NPPB and how they can be minimized to improve the accuracy of experimental results.
Conclusion
In conclusion, NPPB is a potent inhibitor of chloride channels that has been extensively studied for its various scientific applications. Its mechanism of action is well understood, and it has been shown to have various biochemical and physiological effects. NPPB has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, NPPB is a valuable tool for investigating the role of chloride channels in various physiological processes and has the potential to be a therapeutic agent for the treatment of various diseases.
合成方法
NPPB can be synthesized by reacting 4-nitroaniline with 5-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with o-phenylenediamine to obtain NPPB.
属性
IUPAC Name |
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)22-23-18-8-4-5-9-20(18)26(22)21-14-19(24-25-21)15-6-2-1-3-7-15/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEQILWCEBTYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N3C4=CC=CC=C4N=C3C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
